molecular formula C21H24N6 B11031135 4,8-dimethyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine

4,8-dimethyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine

Cat. No.: B11031135
M. Wt: 360.5 g/mol
InChI Key: AFDZOSQNNAOOBN-UHFFFAOYSA-N
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Description

4,8-dimethyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 4,8-dimethyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine typically involves multiple steps. One common synthetic route includes the nucleophilic substitution reaction of a quinazoline derivative with an appropriate amine. The starting material, often a substituted quinazoline, undergoes a series of reactions including methylation and cyclization to form the desired compound . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

4,8-dimethyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinazoline N-oxides, while reduction may yield the corresponding amines.

Scientific Research Applications

4,8-dimethyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 4,8-dimethyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

4,8-dimethyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine can be compared with other quinazoline derivatives such as:

The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C21H24N6

Molecular Weight

360.5 g/mol

IUPAC Name

4,8-dimethyl-N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine

InChI

InChI=1S/C21H24N6/c1-15-7-6-10-18-16(2)24-21(25-19(15)18)26-20-22-13-27(14-23-20)12-11-17-8-4-3-5-9-17/h3-10H,11-14H2,1-2H3,(H2,22,23,24,25,26)

InChI Key

AFDZOSQNNAOOBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=NC(=N2)NC3=NCN(CN3)CCC4=CC=CC=C4)C

Origin of Product

United States

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